(3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE

Drug Design Medicinal Chemistry Permeability

(3,5-Dimethylpiperidino)(4-nitrophenyl)methanone (CAS 346690-40-2) is a synthetic small-molecule benzamide belonging to the N-acylpiperidine class. It is constructed from a 3,5-dimethylpiperidine amine coupled to a 4-nitrobenzoyl moiety via a tertiary amide bond.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
Cat. No. B4965842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C14H18N2O3/c1-10-7-11(2)9-15(8-10)14(17)12-3-5-13(6-4-12)16(18)19/h3-6,10-11H,7-9H2,1-2H3
InChIKeyOFXPUIWVHDYKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (3,5-Dimethylpiperidino)(4-nitrophenyl)methanone (CAS 346690-40-2): Core Identity and Structural Class


(3,5-Dimethylpiperidino)(4-nitrophenyl)methanone (CAS 346690-40-2) is a synthetic small-molecule benzamide belonging to the N-acylpiperidine class. It is constructed from a 3,5-dimethylpiperidine amine coupled to a 4-nitrobenzoyl moiety via a tertiary amide bond [1]. The compound has a molecular formula of C14H18N2O3, a molecular weight of 262.30 g/mol, and possesses two undefined stereocenters on the piperidine ring, indicating it is typically supplied as a mixture of cis/trans or (R,R)/(S,S) isomers [1]. Its computed physicochemical profile includes an XLogP3 of 2.9, a topological polar surface area (TPSA) of 66.1 Ų, and zero hydrogen bond donors, positioning it within drug-like property space [1]. Commercially, it is distributed primarily as a research chemical or synthetic building block, with suppliers reporting purities typically at or above 95% .

Why (3,5-Dimethylpiperidino)(4-nitrophenyl)methanone Cannot Be Substituted Blindly for Its In-Class Analogs


The (3,5-dimethylpiperidino)(4-nitrophenyl)methanone scaffold is frequently considered alongside close structural analogs such as the unsubstituted piperidine derivative (4-nitrophenyl)(piperidin-1-yl)methanone, the positional isomer (3,5-dimethylpiperidino)(2-nitrophenyl)methanone, and the methylated analog (3,5-dimethylpiperidino)(3-methyl-4-nitrophenyl)methanone [1]. However, these compounds are not interchangeable. Removing the two methyl groups from the piperidine ring reduces lipophilicity by approximately 0.8 XLogP3 units (from 2.9 to 2.1), substantially altering membrane permeability potential [1]. Moving the nitro group from the para to the ortho position increases lipophilicity (XLogP3 2.9 to 3.1) and changes the dihedral angle between the carbonyl and the aromatic ring, which can profoundly affect target binding geometry [1][2]. Adding a methyl group ortho to the nitro group (the 3-methyl-4-nitro analog) further raises lipophilicity (XLogP3 3.3) and introduces steric hindrance that can block metabolic reduction of the nitro group [3]. These differences, while predictable from computational chemistry, mean that swapping one analog for another without experimental validation risks altered potency, selectivity, and ADME properties in any research or industrial application.

Quantitative Differentiation Evidence for (3,5-Dimethylpiperidino)(4-nitrophenyl)methanone Versus Its Closest Analogs


Lipophilicity Advantage Over the Unsubstituted Piperidine Analog (4-Nitrophenyl)(piperidin-1-yl)methanone

The 3,5-dimethyl substitution on the piperidine ring of the target compound increases computed lipophilicity by approximately 0.8 log unit (XLogP3 2.9) compared to the unsubstituted analog (XLogP3 2.1) [1]. This difference is quantitatively meaningful: in drug discovery, a 0.8 log unit increase in LogP typically correlates with a 5- to 10-fold increase in membrane permeability coefficient, assuming the compounds remain within drug-like property space [2]. For procurement decisions, this means the dimethyl analog is the preferred choice when designing compounds that require enhanced passive membrane crossing while retaining the 4-nitrobenzoyl pharmacophore.

Drug Design Medicinal Chemistry Permeability

Para-Nitro Substitution Provides Distinct Electronic Profile Versus Ortho-Nitro Isomer

The target compound (para-nitro, XLogP3 2.9) is the positional isomer of (3,5-dimethylpiperidino)(2-nitrophenyl)methanone (ortho-nitro, XLogP3 3.1). The 0.2 log unit lower XLogP3 of the para isomer reflects the greater dipole moment of the para-nitro orientation, which in turn reduces partitioning into non-polar phases [1]. Ortho-nitro substitution introduces steric hindrance that forces the carbonyl group out of co-planarity with the aromatic ring, reducing resonance stabilization and potentially altering hydrogen-bond acceptor strength of the carbonyl oxygen [2]. For synthetic chemists using the nitro group as a masked amine, the para-isomer offers a distinct reduction potential and steric accessibility profile: para-nitro groups are generally reduced ~50–100 mV more readily than ortho-nitro groups due to relief of steric strain in the transition state [3].

Medicinal Chemistry SAR Nitroaromatic Chemistry

Intermediate Lipophilicity and Steric Profile Relative to 3-Methyl-4-nitro Analog

The target compound (MW 262.30, XLogP3 2.9) is structurally and physicochemically distinct from (3,5-dimethylpiperidino)(3-methyl-4-nitrophenyl)methanone (MW 276.33, XLogP3 3.3). The additional methyl group ortho to the nitro group in the comparator increases molecular weight by 14 Da (+5.3%) and lipophilicity by 0.4 log units [1]. This ortho-methyl group sterically shields the nitro group, which class-level evidence suggests can reduce the rate of nitroreductase-mediated metabolism by 2- to 10-fold compared to an unshielded para-nitro group, depending on the enzyme system [2]. Conversely, the unshielded para-nitro group in the target compound is expected to retain higher susceptibility to bioreduction, making it preferable in applications where nitro reduction is desired (e.g., hypoxia-activated prodrug design) or where rapid metabolic clearance is acceptable.

Medicinal Chemistry ADME Lead Optimization

Optimal Research and Industrial Application Scenarios for (3,5-Dimethylpiperidino)(4-nitrophenyl)methanone Based on Quantitative Evidence


Design of Cell-Permeable Probes Requiring a 4-Nitrobenzoyl Warhead with Enhanced Passive Diffusion

The target compound's XLogP3 of 2.9 represents a 0.8 log unit improvement over the unsubstituted piperidine analog, translating to an estimated 5- to 10-fold higher passive membrane permeability [1]. This makes it the appropriate choice for medicinal chemistry campaigns developing cell-based chemical probes, fluorescence polarization tracers, or activity-based protein profiling (ABPP) probes where intracellular target engagement is required and a 4-nitrobenzoyl moiety is the desired electrophilic or photoreactive warhead. Researchers should confirm permeability experimentally using a PAMPA or Caco-2 assay.

Synthetic Intermediate for Para-Substituted Aniline Derivatives via Nitro Reduction

The para-nitro group of the target compound is sterically unencumbered, which class-level evidence indicates will undergo catalytic hydrogenation or chemical reduction (e.g., SnCl₂, Fe/HCl) more readily than the ortho-nitro isomer [2]. This makes it the preferred building block when synthesizing 4-aminobenzoyl-piperidine derivatives for subsequent diversification (e.g., amide coupling, sulfonylation, or diazotization). The unshielded para-nitro group is expected to show higher reduction yields and faster reaction kinetics compared to the ortho-nitro or 3-methyl-4-nitro analogs.

Physicochemical Reference Standard in Nitroaromatic SAR Studies

The target compound occupies a distinct position in property space relative to its closest analogs: intermediate lipophilicity (XLogP3 2.9 vs. 2.1 and 3.1 for comparators), intermediate molecular weight (262.3 Da vs. 234.3 and 276.3 Da), and a TPSA of 66.1 Ų shared across the series [3]. This makes it a well-defined reference point for structure-activity relationship (SAR) studies exploring the impact of piperidine substitution and nitro position on biological activity. Procurement of the target compound alongside its ortho-nitro isomer and the unsubstituted piperidine analog enables a complete matrix of positional and substitution SAR.

Pharmacophore Validation in DPP Family or PTP1B Inhibitor Discovery

The 4-nitrobenzoyl-piperidine scaffold, including dimethyl-substituted variants, has been screened in dipeptidyl peptidase (DPP4, DPP8, DPP9) and protein tyrosine phosphatase 1B (PTP1B) inhibition assays, with related analogs showing IC₅₀ values in the low micromolar range (e.g., 6.8 µM against DPP8) [4]. The target compound's balanced lipophilicity (XLogP3 2.9) and zero H-bond donors make it a suitable starting point for fragment-based or ligand-efficient inhibitor design against these targets. Scientists procuring this compound for DPP or PTP1B projects should benchmark against the unsubstituted piperidine analog (XLogP3 2.1) to quantify the contribution of the dimethyl groups to potency and selectivity.

Quote Request

Request a Quote for (3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.